

Uracil 4,5-13C₂: A Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil 4,5-13C₂ is a stable isotope-labeled form of the pyrimidine nucleobase uracil, where the carbon atoms at the 4 and 5 positions of the pyrimidine ring are replaced with the heavy isotope ¹³C. This isotopic enrichment makes it an invaluable tool in a range of research applications, particularly in the fields of metabolic research, biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, and quantitative mass spectrometry (MS). Its ability to act as a tracer allows for the elucidation of metabolic pathways and the quantification of metabolite turnover. This guide provides a comprehensive overview of the technical details, experimental protocols, and data interpretation associated with the use of Uracil 4,5-¹³C₂.

Core Properties and Synthesis

Uracil 4,5-13C₂ is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the two ¹³C atoms. This mass difference is the basis for its utility in mass spectrometry-based applications.

Physicochemical Data



Property	Value	
Chemical Formula	C ₂ ¹³ C ₂ H ₄ N ₂ O ₂ [1][2]	
Molecular Weight	114.07 g/mol [1][3]	
Labeled CAS Number	181517-15-7[1]	
Unlabeled CAS Number	66-22-8	
Appearance	Fine gray-white crystalline powder	
Storage	Store at room temperature, protected from light and moisture	

Synthesis Overview

The synthesis of isotopically labeled pyrimidines such as Uracil $4,5^{-13}C_2$ is a multi-step process that typically involves the use of ^{13}C -labeled precursors. A common strategy involves the cyclization of a ^{13}C -labeled β -dicarbonyl compound or its derivative with urea.

A generalized synthetic approach can be described as follows:

- Preparation of a ¹³C-labeled precursor: This could involve starting with a simple,
 commercially available ¹³C-labeled molecule and building up the required carbon skeleton.
- Cyclization: The labeled precursor is then reacted with urea or a urea derivative in the presence of a catalyst to form the pyrimidine ring.
- Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

While a specific, detailed protocol for the synthesis of Uracil 4,5-13C₂ is not readily available in the public domain, general methods for the synthesis of uracil and its derivatives can be adapted by using the appropriately labeled starting materials.

Applications and Experimental Protocols

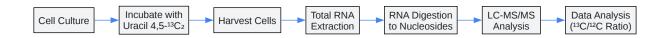
Uracil 4,5-13C₂ is a versatile tool with applications in several key research areas.



Metabolic Labeling and Flux Analysis

One of the primary applications of Uracil 4,5-13C₂ is in metabolic labeling studies to trace the incorporation of uracil into nucleic acids and other metabolic pathways. By introducing the labeled uracil into cell culture media, researchers can track its metabolism and quantify the rates of RNA synthesis and turnover.

- Cell Culture: Culture cells in a standard growth medium to the desired confluency.
- Labeling: Replace the standard medium with a medium containing a known concentration of Uracil 4,5-13C2. The concentration and labeling time will depend on the specific cell type and experimental goals.
- RNA Extraction: After the desired labeling period, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).
- RNA Digestion: Digest the purified RNA into individual nucleosides using a mixture of nucleases.
- LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will be able to distinguish between the unlabeled (12C) and labeled (13C) uridine, allowing for the quantification of new RNA synthesis.



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Metabolic labeling experimental workflow.

Biomolecular NMR Spectroscopy

In NMR spectroscopy, the incorporation of ¹³C-labeled nucleotides into RNA or DNA allows for the use of ¹³C-edited or ¹³C-detected experiments. This can help to resolve spectral overlap and provide valuable structural and dynamic information.



The chemical shifts of the ¹³C-labeled carbons in Uracil 4,5-¹³C₂ are expected to be similar to those of unlabeled uracil, with minor differences due to isotope effects. The predicted chemical shifts are crucial for the interpretation of NMR spectra.

Carbon Atom	Predicted ¹³ C Chemical Shift (ppm)	
C2	~152	
C4	~165	
C5	~102	
C6	~142	

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Quantitative Mass Spectrometry (Internal Standard)

Uracil 4,5-13C₂ is an ideal internal standard for the quantification of uracil in biological samples by mass spectrometry. As it is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects, leading to more accurate and precise quantification.

- Sample Preparation: To each biological sample (e.g., plasma, urine, cell extract), add a known amount of Uracil 4,5-13C2.
- Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the uracil from the sample matrix.
- LC-MS/MS Analysis: Analyze the extracted sample by LC-MS/MS. Set up the mass spectrometer to monitor the specific mass transitions for both unlabeled uracil and Uracil 4,5-¹³C₂.
- Quantification: The concentration of uracil in the original sample can be calculated by comparing the peak area of the analyte to the peak area of the internal standard.

Data Interpretation



Mass Spectrometry Fragmentation

The mass spectrum of Uracil 4,5-13C₂ will show a molecular ion peak at m/z 114. The fragmentation pattern will be similar to that of unlabeled uracil, but the fragments containing the labeled carbons will have a mass shift of +1 or +2 Da.

Fragment	Expected m/z (Unlabeled)	Expected m/z (4,5-13C2)
[M+H]+	113	115
[M-NH3+H] ⁺	96	98
[M-H ₂ O+H] ⁺	95	97
[M-HNCO+H]+	70	71 or 72

Note: The exact fragmentation pattern can vary depending on the ionization method and collision energy.

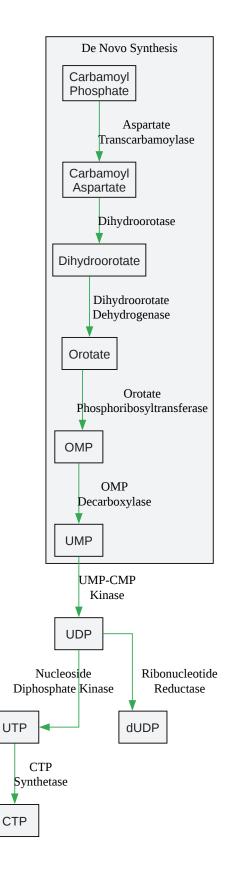
Signaling Pathways

Uracil is a key intermediate in the de novo and salvage pathways of pyrimidine nucleotide biosynthesis. Understanding these pathways is crucial for interpreting the results of metabolic labeling studies using Uracil 4,5-13C₂.

De Novo Pyrimidine Biosynthesis

The de novo pathway synthesizes pyrimidine nucleotides from simple precursors. Uracil, in the form of uridine monophosphate (UMP), is a central product of this pathway.





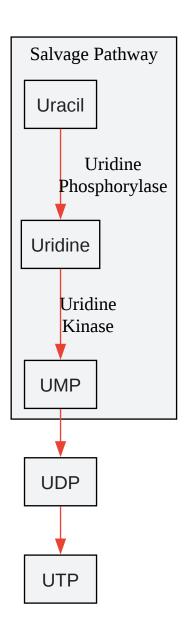
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De novo pyrimidine biosynthesis pathway.



Pyrimidine Salvage Pathway

The salvage pathway recycles pyrimidine bases and nucleosides from the degradation of RNA and DNA. Uracil can be converted to UMP through the action of uridine phosphorylase and uridine kinase.



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Pyrimidine salvage pathway.

Conclusion



Uracil 4,5-13C₂ is a powerful and versatile tool for researchers in a variety of disciplines. Its use in metabolic labeling, NMR spectroscopy, and quantitative mass spectrometry provides valuable insights into cellular metabolism, biomolecular structure, and dynamics. This guide has provided a technical overview of its properties, applications, and associated experimental considerations to facilitate its effective use in the laboratory.

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